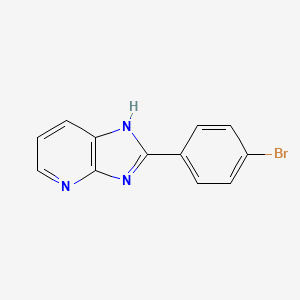2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine
CAS No.: 75007-86-2
Cat. No.: VC1962104
Molecular Formula: C12H8BrN3
Molecular Weight: 274.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 75007-86-2 |
|---|---|
| Molecular Formula | C12H8BrN3 |
| Molecular Weight | 274.12 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-1H-imidazo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C12H8BrN3/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,(H,14,15,16) |
| Standard InChI Key | VSESNXXKQZZRMB-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)Br |
| Canonical SMILES | C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Physical Properties
2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C₁₂H₈BrN₃. It features a fused ring system consisting of an imidazole ring and a pyridine ring (forming the imidazo[4,5-b]pyridine scaffold), with a 4-bromophenyl substituent at the C-2 position. The compound has a molecular weight of 274.12 g/mol and is characterized by a distinctive structural arrangement that contributes to its chemical reactivity and biological properties .
The compound's physical properties include:
| Property | Value |
|---|---|
| CAS Number | 75007-86-2 |
| Molecular Formula | C₁₂H₈BrN₃ |
| Molecular Weight | 274.12 g/mol |
| Appearance | Powder |
| Density | 1.614 g/cm³ |
| Boiling Point | 449.8 °C at 760 mmHg |
| Storage Conditions | Room Temperature |
| Standard InChI | InChI=1S/C12H8BrN3/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,(H,14,15,16) |
The compound is typically stored at room temperature and is handled with appropriate precautions due to potential skin, eye, and respiratory irritation hazards .
Synthetic Methodologies
Traditional Synthesis Approaches
The synthesis of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine can be achieved through several established routes that are commonly used for imidazo[4,5-b]pyridine derivatives. One traditional approach involves the reaction between 2-chloro-3-nitropyridine and primary amines, followed by reduction and cyclization steps .
The general synthetic pathway involves:
-
Nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with a primary amine
-
Reduction of the nitro group to form a diamine intermediate
-
Condensation with an aldehyde (in this case, 4-bromobenzaldehyde) to form the imidazo[4,5-b]pyridine scaffold
Optimized One-Pot Synthesis
Recent advancements have led to the development of an efficient one-pot, three-step protocol for synthesizing imidazo[4,5-b]pyridine derivatives, which can be applied to produce 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine. This method offers significant advantages including higher yields, shorter reaction times, and simpler purification processes .
The optimized synthetic procedure involves:
-
To a solution of 2-chloro-3-nitropyridine (1 equiv) in H₂O-IPA (5 mL, 1:1), a primary amine (1 equiv) is added and stirred for 5 minutes at room temperature. The reaction mixture is then heated at 80°C for 2 hours to obtain the intermediate product .
-
After completion of the first step, Zn (1 equiv) and concentrated HCl (0.5 equiv) are added to the same reaction mixture, which is then heated for 45 minutes at 80°C to obtain the diamine derivatives .
-
After completion and centrifugation to remove Zn dust, 4-bromobenzaldehyde (1 equiv) is added to the same reaction mixture, which is heated for 10 hours at 85°C. The reaction progresses through imine formation, followed by cyclization and aromatization to form the target imidazo[4,5-b]pyridine derivative .
This H₂O-IPA-assisted tandem SNAr reaction-reduction-condensation process provides a green and efficient procedure for the synthesis of imidazo[4,5-b]pyridine derivatives with excellent yields .
Reaction Mechanism
The formation of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine follows a well-elucidated mechanistic pathway. Time-dependent ¹H NMR studies of similar reactions have confirmed that the heterocyclization proceeds via imine formation (route A) rather than immonium intermediate formation (route B) .
The key steps in the mechanism include:
-
Formation of an imine intermediate between the diamine and 4-bromobenzaldehyde
-
Intramolecular nucleophilic attack of the adjacent NH group to the C=N moiety
-
Formation of disubstituted dihydroimidazo[4,5-b]pyridine derivatives
-
Aromatization to yield the final 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine product
The reaction is facilitated by the simultaneous electrophile-nucleophile activation ability of the water-isopropyl alcohol solvent system, which promotes the heterocyclization process .
Biological Activities
Antimicrobial Properties
While specific antimicrobial data for 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine is limited in the search results, studies on similar imidazo[4,5-b]pyridine derivatives have shown that these compounds generally exhibit variable antimicrobial activity. Testing against Gram-negative bacteria (such as Escherichia coli and Klebsiella) and Gram-positive bacteria (such as Staphylococcus aureus) has been conducted for various derivatives using conventional serial dilution methods .
Structure-Activity Relationships
The biological activity of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine and related compounds is significantly influenced by their structural features. Several structure-activity relationship patterns can be observed:
-
The presence of bromine at the para position of the phenyl ring appears to enhance certain biological activities, particularly antiproliferative effects, compared to unsubstituted analogs .
-
Comparison with the chloro-substituted analog (2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine) reveals similarities in core structure but potentially different biological activity profiles due to the different halogen substituents .
-
The position of the bromine substituent on the phenyl ring (para vs. meta) can significantly affect biological activity, as seen in comparisons between 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine and its isomer 2-(3-Bromophenyl)-1H-imidazo[4,5-b]pyridine .
-
Modifications at the N-1 position of the imidazo[4,5-b]pyridine scaffold have been shown to modulate biological activities, suggesting that derivatization at this position of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine could lead to compounds with enhanced or selective biological profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume